(E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one
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Overview
Description
(E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a methoxy group and a naphthalenylmethylene moiety, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a benzopyran precursor and a naphthalenylmethylene derivative in the presence of a base or acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The double bond in the naphthalenylmethylene moiety can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated or carbonylated derivative, while reduction may produce a dihydro compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Benzopyrans are known for their antioxidant, anti-inflammatory, and anticancer activities, and this compound may exhibit similar effects. Research may focus on its ability to modulate biological pathways and its efficacy in disease models.
Industry
In industry, this compound could be used in the development of pharmaceuticals, agrochemicals, or materials science. Its unique chemical properties may make it suitable for specific applications, such as drug formulation or as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one likely involves interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory enzymes. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one (Coumarin): Known for its anticoagulant and antimicrobial properties.
6-Methoxy-2H-1-benzopyran-2-one (Scopoletin): Exhibits anti-inflammatory and antioxidant activities.
4H-1-Benzopyran-4-one (Chromone): Studied for its potential anticancer and anti-inflammatory effects.
Uniqueness
(E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one is unique due to its specific structural features, such as the naphthalenylmethylene moiety and the methoxy group. These features may confer distinct chemical reactivity and biological activity compared to other benzopyrans.
Properties
CAS No. |
130688-91-4 |
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Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(3E)-6-methoxy-3-(naphthalen-2-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C21H16O3/c1-23-18-8-9-20-19(12-18)21(22)17(13-24-20)11-14-6-7-15-4-2-3-5-16(15)10-14/h2-12H,13H2,1H3/b17-11+ |
InChI Key |
UFXOJFFIXZDTLD-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC/C(=C\C3=CC4=CC=CC=C4C=C3)/C2=O |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=CC3=CC4=CC=CC=C4C=C3)C2=O |
Origin of Product |
United States |
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